molecular formula C7H16ClN3S B1396422 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride CAS No. 1158780-42-7

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride

Cat. No.: B1396422
CAS No.: 1158780-42-7
M. Wt: 209.74 g/mol
InChI Key: HWUQBGBPZXNTAT-UHFFFAOYSA-N
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Description

4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride is a piperidine derivative featuring a carbothioamide group (-C(S)NH₂), a methylamine substituent, and an amino group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally related to H3-receptor antagonists, where the carbothioamide group and substituent positions are critical for receptor binding and activity .

Properties

IUPAC Name

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S.ClH/c1-9-7(11)10-4-2-6(8)3-5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQBGBPZXNTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride typically involves the reaction of N-methylpiperidine with carbon disulfide and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C7H16ClN3SC_7H_{16}ClN_3S. It features a piperidine ring, which is a common structure in many pharmacologically active compounds. The presence of the amino and carbothioamide functional groups contributes to its reactivity and potential biological activity.

Drug Development

4-Amino-N-methylpiperidine-1-carbothioamide;hydrochloride is primarily utilized in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been used as a building block in the synthesis of MCHr1 antagonists, which are investigated for their potential in treating obesity and metabolic disorders .

Biochemical Studies

The compound serves as a tool in biochemical research to explore mechanisms of action for various biological pathways. Its ability to interact with specific receptors makes it valuable in studying receptor-ligand interactions, particularly in neuropharmacology where piperidine derivatives are known to influence neurotransmitter systems .

Synthesis of Novel Compounds

Researchers have employed this compound in the synthesis of quinolin-2(1H)-one derivatives and other heterocyclic compounds. These derivatives are often evaluated for their antimicrobial and anticancer properties, showcasing the versatility of this compound in generating new pharmaceuticals .

Case Study 1: MCHr1 Antagonists

In a study focusing on the synthesis of MCHr1 antagonists, this compound was utilized as an intermediate. The resulting compounds demonstrated significant binding affinity and selectivity towards the MCH receptor, indicating potential therapeutic applications in obesity management .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain modifications enhanced the efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antibiotics .

Data Tables

Application AreaDescriptionExample Compounds/Studies
Drug DevelopmentSynthesis of pharmacologically active compoundsMCHr1 antagonists
Biochemical StudiesExploration of receptor-ligand interactionsNeuropharmacological studies
Synthesis of Novel CompoundsCreation of heterocyclic compounds with potential therapeutic effectsQuinolin-2(1H)-one derivatives
Antimicrobial ActivityEvaluation of synthesized derivatives against bacterial strainsAntimicrobial efficacy studies

Mechanism of Action

The mechanism of action of 4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Key Substituents Biological Target Solubility (HCl Salt)
4-Amino-N-methylpiperidine-1-carbothioamide HCl C7H16ClN3S 4-amino, N-methyl, carbothioamide H3 receptor (putative) High (hydrochloride)
N-Cyclohexyl-4-methylpiperidine-1-carbothioamide C13H24N2S Cyclohexyl, methyl H3 receptor antagonist Moderate
N,4-Dimethyl-4-piperidinecarboxamide HCl C8H17ClN2O Carboxamide Not reported High
Fenspiride HCl C15H21ClN2O2 Spirocyclic oxazolidinone Anti-inflammatory Moderate

Research Findings and Implications

  • Conformational Rigidity: The carbothioamide group in 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride stabilizes a chair conformation, critical for receptor binding. This contrasts with carboxamide derivatives, which exhibit greater conformational flexibility .
  • Analytical Methods: HPLC and spectrophotometric techniques (e.g., as used for nortriptyline and fluphenazine hydrochlorides in ) are applicable for quantifying this compound, leveraging its UV absorption properties.

Biological Activity

4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound is a derivative of piperidine, characterized by a thiourea functional group. Its molecular structure allows for interactions with various biological targets, which can influence its pharmacological effects.

The compound's biological activity can be attributed to its interaction with specific proteins and enzymes. Notably, it has been studied for its potential as a modulator of P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance (MDR) in cancer cells. The ability to inhibit or stimulate ATPase activity in P-gp is significant for overcoming drug resistance in cancer therapies .

ATPase Activity

Research indicates that compounds similar to this compound can stimulate or inhibit P-gp ATPase activity, which is essential for understanding their role as drug efflux inhibitors. In vitro studies have shown that certain derivatives can effectively reverse paclitaxel resistance in HEK293 cells overexpressing P-gp .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound. These include:

  • Cell Viability Assays : Assessing cytotoxicity against various cancer cell lines.
  • Drug Interaction Studies : Evaluating the compound's ability to enhance the efficacy of standard chemotherapeutics by inhibiting efflux mechanisms.
  • In Vivo Studies : Testing the compound's effectiveness in animal models to determine its therapeutic potential.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited significant cytotoxic effects, particularly when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • P-glycoprotein Modulation : The compound has shown promise in modulating P-glycoprotein activity, which is critical for enhancing the bioavailability of co-administered drugs. This property is particularly relevant in the context of treating cancers with high levels of drug resistance .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

StudyBiological ActivityKey Findings
P-glycoprotein ModulationEffective in reversing drug resistance in vitro.
CytotoxicitySignificant cytotoxic effects observed in breast cancer cell lines.
Synergistic EffectsEnhanced efficacy when combined with doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride
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4-amino-N-methylpiperidine-1-carbothioamide;hydrochloride

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